molecular formula C21H20ClN5O2S B244440 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B244440
M. Wt: 441.9 g/mol
InChI Key: HMDLVFYPOYGYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the triazolothiadiazole family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide can modulate the expression of various genes and proteins involved in inflammation and cancer. The compound has also been shown to induce cell death in cancer cells and inhibit the growth of certain bacteria. In addition, it may have neuroprotective effects and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential therapeutic applications, which can lead to the development of new drugs. However, the compound's mechanism of action is not fully understood, and its toxicity and side effects have not been fully evaluated. In addition, the compound's synthesis method can be complex and requires specialized equipment and expertise.

Future Directions

Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide could focus on its potential use in the treatment of various diseases, including cancer, inflammation, and diabetes. Studies could also investigate the compound's toxicity and side effects, as well as its mechanism of action. In addition, researchers could explore new synthesis methods for the compound and develop analogs with improved properties.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been reported in several studies. The most common method involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-N-(2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C21H20ClN5O2S/c1-11-5-6-15(20-26-27-14(4)24-25-21(27)30-20)9-17(11)23-18(28)10-29-16-7-12(2)19(22)13(3)8-16/h5-9H,10H2,1-4H3,(H,23,28)

InChI Key

HMDLVFYPOYGYCW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

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